Rosuvastatin Lactone

Descripción general

Descripción

Rosuvastatin lactone is a synthetic, small-molecule drug used to treat hypercholesterolemia (high cholesterol levels in the blood) and other lipid disorders. It is a member of the statin class of drugs, which are used to lower cholesterol levels by inhibiting the enzyme HMG-CoA reductase. This compound has been approved for use in the United States since 2003 and is available in both tablet and capsule forms.

Mecanismo De Acción

Target of Action

Rosuvastatin Lactone primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial step in cholesterol biosynthesis . By inhibiting this enzyme, this compound effectively reduces the endogenous production of cholesterol in the liver .

Mode of Action

This compound acts as a competitive inhibitor of HMG-CoA Reductase . It binds to the enzyme, preventing it from interacting with its natural substrate, HMG-CoA . This inhibition disrupts the conversion of HMG-CoA to mevalonic acid, thereby reducing the production of cholesterol . The reduction in hepatic cholesterol levels leads to an upregulation of low-density lipoprotein (LDL) receptors on hepatocyte membranes, stimulating LDL catabolism .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholesterol synthesis pathway . By inhibiting HMG-CoA Reductase, the drug disrupts the production of mevalonic acid, a key intermediate in the synthesis of cholesterol . This leads to a decrease in the levels of cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL), all of which play significant roles in lipid metabolism and transport .

Pharmacokinetics

This compound exhibits specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties . It achieves maximum plasma concentration at a median of 5 hours under fasting conditions following single and multiple doses . The drug has a mean absolute oral availability of 20%, an overall mean total clearance of 28.3 L/h, and an average terminal elimination half-life of approximately 20 hours .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of cholesterol levels . By inhibiting HMG-CoA Reductase, the drug reduces the endogenous production of cholesterol, leading to a decrease in the levels of cholesterol, LDL, and VLDL . This results in a lower risk of cardiovascular disease, including myocardial infarction and stroke .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, genetic variation, such as polymorphisms in the SLCO1B1 gene, can impact the pharmacokinetics of the drug, leading to variability in systemic exposure . Additionally, drug-drug interactions, renal or liver dysfunction can also affect the drug’s action

Análisis Bioquímico

Biochemical Properties

Rosuvastatin Lactone plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with 3-hydroxy-3-methylglutaryl-coenzyme A reductase, where this compound acts as an inhibitor, reducing cholesterol synthesis. Additionally, it binds to plasma proteins, which affects its distribution and bioavailability in the body .

Cellular Effects

This compound influences various types of cells and cellular processes. In hepatocytes, it reduces the synthesis of cholesterol, leading to a decrease in low-density lipoprotein cholesterol levels. This compound also affects cell signaling pathways, particularly those involved in lipid metabolism and inflammation. This compound can modulate gene expression related to cholesterol biosynthesis and uptake, impacting cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to 3-hydroxy-3-methylglutaryl-coenzyme A reductase, inhibiting the enzyme’s activity. This inhibition reduces the conversion of 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate, a precursor in cholesterol biosynthesis. This compound also affects the expression of genes involved in cholesterol metabolism, further reducing cholesterol levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions. Long-term studies have shown that this compound maintains its inhibitory effects on cholesterol synthesis over extended periods. Its stability and efficacy can be influenced by factors such as temperature and pH .

Propiedades

IUPAC Name |

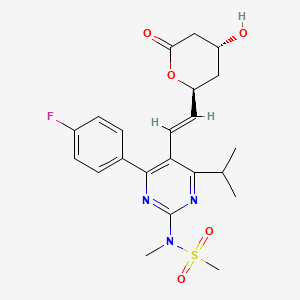

N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O5S/c1-13(2)20-18(10-9-17-11-16(27)12-19(28)31-17)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)32(4,29)30/h5-10,13,16-17,27H,11-12H2,1-4H3/b10-9+/t16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOEGVMSNJOCVHT-VEUZHWNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=CC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=NC(=C1/C=C/[C@@H]2C[C@H](CC(=O)O2)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901034473 | |

| Record name | Rosuvastatin-5S-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901034473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

503610-43-3 | |

| Record name | Rosuvastatin lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0503610433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rosuvastatin-5S-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901034473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rosuvastatin Lactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROSUVASTATIN LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL37W41F3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

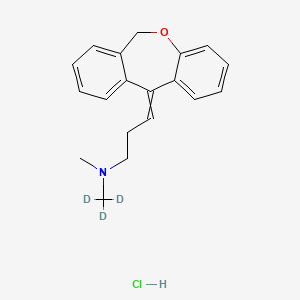

![(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one](/img/structure/B1140471.png)

![rac-(4aα)-4a,5,9,10,11,12-Hexahydro-1-bromo-3-methoxy]-11-formyl-6H-benzofuran[3a,3,2-e,f][2]benzaze](/img/no-structure.png)

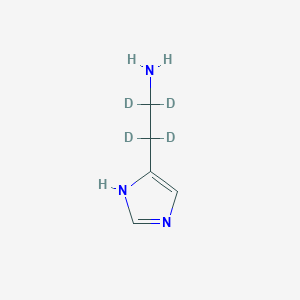

![4,6-Dichloro-1-(2,3,5-tri-O-acetyl-beta-L-ribofuranosyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1140480.png)

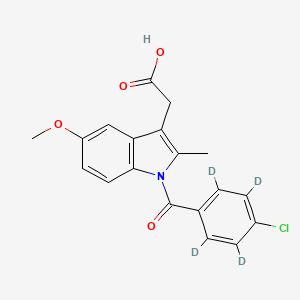

![5(4H)-Oxazolone,4-[[3,4-bis(acetyloxy)phenyl]methylene]-2-methyl-](/img/structure/B1140489.png)